Boiling Point Elevation: ~56 °C Higher Than 2-(Bromomethyl)-1-methyl-1H-benzimidazole
The target compound exhibits a predicted boiling point of 393.4 ± 25.0 °C at 760 mmHg, approximately 56 °C higher than the N1-methyl isomer 2-(Bromomethyl)-1-methyl-1H-benzimidazole (CAS 136099-52-0), which has a boiling point of 337.0 ± 25.0 °C . This difference arises from the C6-methyl substitution on the benzene ring, which increases molecular weight (225.09 vs. 225.08 g/mol) but more importantly alters intermolecular hydrogen-bonding capacity via the free N–H at position 1, whereas the N1-methyl analog lacks an N–H donor. The higher boiling point indicates greater thermal stability and may influence purification strategy selection (e.g., tolerance for higher-temperature distillation conditions).
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 393.4 ± 25.0 °C |
| Comparator Or Baseline | 2-(Bromomethyl)-1-methyl-1H-benzimidazole (CAS 136099-52-0): 337.0 ± 25.0 °C |
| Quantified Difference | ~56 °C higher |
| Conditions | Predicted values from ACD/Labs or analogous computational model, reported by Chemsrc database |
Why This Matters
A 56 °C boiling point difference signals fundamentally different thermal behavior, which directly impacts purification protocol design, solvent removal optimization, and storage stability assessment during procurement evaluation.
